molecular formula C23H24NO6- B12360152 L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester

Cat. No.: B12360152
M. Wt: 410.4 g/mol
InChI Key: NHLRMCFWGFPSLT-IBGZPJMESA-M
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Description

Chemical Structure and Properties
The compound L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester (CAS: 129460-09-9) is a derivative of L-aspartic acid featuring two orthogonal protecting groups:

  • N-Terminus: A tert-butoxycarbonyl (Boc) group, which is acid-labile.
  • β-Carboxyl Group: A 9-fluorenylmethyloxycarbonyl (Fmoc) ester, base-labile and photochemically sensitive .

Molecular Formula: C₂₃H₂₅NO₆ Molecular Weight: 411.45 g/mol Applications: Primarily used in solid-phase peptide synthesis (SPPS) to protect the β-carboxyl group of aspartic acid, enabling selective deprotection during sequential assembly of peptides .

Solubility: Soluble in dimethyl sulfoxide (DMSO) at 100 mg/mL (243 mM) and in organic solvents like dichloromethane or dimethylformamide (DMF) .

Properties

Molecular Formula

C23H24NO6-

Molecular Weight

410.4 g/mol

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/p-1/t19-/m0/s1

InChI Key

NHLRMCFWGFPSLT-IBGZPJMESA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-]

Origin of Product

United States

Preparation Methods

One-Step Synthesis Methodology

The one-step synthesis of 9-fluorenylmethyl esters of aspartic acid represents a significant advancement in the preparation of Boc-Asp(OFm)-OH. According to Belshaw, Adamson, and Lajoie (1992), the base lability of the 9-fluorenylmethyl ester makes this group particularly useful in solid-phase peptide synthesis when used in combination with Boc methodology for preparing cyclic peptides. Their pioneering work described a simple, direct approach to synthesize these compounds without the multiple protection-deprotection steps traditionally required.

The key advantage of this approach lies in its simplicity and efficiency, avoiding the need for complex, multi-step protection and deprotection sequences. This methodology provides a more straightforward route to access Boc-Asp(OFm)-OH, making it more accessible for routine laboratory use in peptide synthesis applications.

Sequential Protection Strategy

The sequential protection strategy for preparing Boc-Asp(OFm)-OH typically follows a more traditional approach involving multiple steps. This methodology begins with the appropriate protection of functional groups in a specific sequence to ensure selectivity and high yields.

The process typically involves:

  • Initial protection of the α-amino group using tert-butyloxycarbonyl anhydride (Boc₂O) or tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base
  • Selective esterification of the side-chain carboxyl group using 9-fluorenylmethanol under appropriate conditions
  • Purification steps including crystallization or chromatography

This sequential approach provides precise control over each protection step, which can be crucial for maintaining stereochemical integrity at the α-carbon and achieving high purity in the final product.

Specific Synthetic Protocols

Patent-Derived Synthesis Approach

A 2015 patent (EP2886531) describes a general methodology for synthesizing protected aspartic acid derivatives that can be adapted for the preparation of Boc-Asp(OFm)-OH. The general procedure outlined in this patent involves a systematic approach that can be modified for various protecting groups:

  • Beginning with aspartic acid bearing hydrogenizable protecting groups at both the N and C terminus
  • Esterification of the side chain carboxylic acid with the appropriate alcohol
  • Hydrogenolysis of the hydrogenizable protecting groups
  • Introduction of the desired N-terminal protecting group (in this case, Boc)

While this patent specifically focuses on novel tertiary alcohol protecting groups for the side chain carboxyl, the general methodology provides valuable insights into strategies that can be applied for OFm protection.

Fmoc/Boc Orthogonal Protection Systems

In the context of peptide synthesis requiring orthogonal protection strategies, Crich and Sana (2010) described methodologies for the synthesis of peptidyl thioacids using 9-fluorenylmethyl thioester-based linkers in conjunction with Boc chemistry. Their approach demonstrates the compatibility of Fmoc-based side chain protection with Boc-based α-amino protection, which is directly relevant to the preparation of Boc-Asp(OFm)-OH.

The methodology emphasizes the importance of orthogonal deprotection conditions, wherein the Boc group can be removed under acidic conditions while the OFm group remains stable, and conversely, the OFm group can be selectively cleaved under basic conditions while the Boc group remains intact.

Reaction Conditions Optimization

Temperature and Solvent Effects

The optimization of reaction conditions plays a critical role in the successful synthesis of Boc-Asp(OFm)-OH with high yields and purity. Research has demonstrated that temperature control is particularly important during the esterification step, with optimal conditions typically involving:

Temperature Range Solvent System Reaction Time Yield (%)
0-5°C (initial addition) CH₂Cl₂/DMF (3:1) 8-12 hours 70-80
Room temperature (reaction progression) CH₂Cl₂/DMF (3:1) 12-24 hours 75-85
Low temperature (-78°C) THF (anhydrous) 1-2 hours 65-75

The choice of solvent system significantly impacts both reaction rate and product purity. Dichloromethane/DMF mixtures have proven particularly effective for the esterification step, balancing solubility and reactivity considerations.

Catalyst and Base Selection

The selection of appropriate catalysts and bases is crucial for achieving efficient protection of the side chain carboxyl group with the 9-fluorenylmethyl moiety. Common catalyst systems include:

  • DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst for esterification reactions
  • DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as coupling agents
  • DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DIEA (N,N-diisopropylethylamine) as bases

Research has shown that the combination of DMAP and DCC in dichloromethane provides excellent results for the esterification of aspartic acid side chains with various protecting groups, including the 9-fluorenylmethyl group.

Purification and Characterization

Chromatographic Purification Techniques

Purification of Boc-Asp(OFm)-OH typically involves chromatographic techniques to achieve high purity necessary for peptide synthesis applications. The following approaches have proven effective:

  • Silica gel column chromatography using gradients of hexanes/ethyl acetate or dichloromethane/methanol
  • Preparative HPLC purification using C18 reverse-phase columns with acetonitrile/water mobile phases containing 0.1% TFA
  • Recrystallization from appropriate solvent systems

For analytical purposes, HPLC analysis using reverse-phase C18 columns with acetonitrile/water gradients containing 0.1% TFA provides excellent resolution and purity assessment.

Spectroscopic Characterization

Comprehensive characterization of synthesized Boc-Asp(OFm)-OH is essential to confirm structure and purity. Multiple spectroscopic techniques are employed:

  • ¹H NMR spectroscopy for structural confirmation, with characteristic signals for:

    • Boc group (singlet at δ ~1.4 ppm)
    • Fluorenyl aromatic protons (complex multiplet at δ 7.2-7.8 ppm)
    • Fluorenyl methylene protons (doublet at δ ~4.2 ppm)
    • α-CH proton (multiplet at δ ~4.4 ppm)
  • ¹³C NMR spectroscopy to confirm carbon framework

  • Mass spectrometry (ESI-MS) to confirm molecular weight
  • IR spectroscopy to identify characteristic carbonyl stretching frequencies

These analytical techniques ensure both structural integrity and high purity of the final product before its application in peptide synthesis.

Prevention of Side Reactions

Racemization Prevention

Preventing racemization at the α-carbon during the synthesis of Boc-Asp(OFm)-OH is crucial for maintaining stereochemical purity. Research has shown that careful control of reaction conditions, particularly pH and temperature, is essential for minimizing racemization risks.

Studies have demonstrated that maintaining the reaction mixture at lower temperatures (0-5°C) during critical steps such as esterification and Boc protection helps preserve stereochemical integrity. Additionally, avoiding strongly basic conditions during esterification of the side chain carboxyl group minimizes the risk of racemization at the α-carbon.

Scale-Up Considerations for Laboratory Preparation

Laboratory-Scale Synthesis Optimization

The optimization of Boc-Asp(OFm)-OH synthesis for laboratory-scale preparation (1-10 gram scale) requires careful consideration of several factors to ensure efficiency and reproducibility:

  • Reagent ratios: Optimization studies have shown that using slight excesses (1.2-1.5 equivalents) of esterification reagents and protecting group sources improves yields
  • Reaction monitoring: TLC and analytical HPLC enable real-time monitoring of reaction progress
  • Temperature control: Precise temperature control particularly during the esterification step improves selectivity

These considerations are particularly important for research laboratories requiring periodic preparation of this building block for ongoing peptide synthesis projects.

Modified Protocols for Larger Scale Synthesis

For larger scale synthesis (10-100 gram scale), modified protocols have been developed to address challenges associated with scaling up the preparation of Boc-Asp(OFm)-OH:

  • Solvent volume optimization to minimize waste while maintaining reaction efficiency
  • Alternative activation methods for the esterification step to improve safety and scalability
  • Simplified purification strategies, often involving crystallization rather than chromatography

These modified approaches maintain high yields and purity while addressing practical concerns associated with larger scale preparation.

Chemical Reactions Analysis

Types of Reactions

Boc-Asp(Ofm)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Ofm protecting groups using acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane for Boc removal; HF in anisole for Ofm removal.

    Coupling: DCC or DIC in the presence of DMAP or hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).

Major Products Formed

    Deprotection: Aspartic acid and fluorenylmethanol.

    Coupling: Peptides with aspartic acid residues.

Scientific Research Applications

Synthesis and Characterization

The synthesis of L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester typically involves standard organic synthesis techniques, including the use of protecting groups during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is widely utilized in solid-phase peptide synthesis as an N-α-protecting group due to its stability and ease of removal under mild conditions .

Peptide Synthesis

One of the primary applications of this compound is in peptide synthesis. The Fmoc protecting group allows for efficient coupling reactions while maintaining the integrity of the amino acid during synthesis. This compound can be used to synthesize peptides with specific sequences that are crucial for studying protein interactions and functions .

Medicinal Chemistry

Due to its structural characteristics, this compound may serve as a precursor for more complex molecules in medicinal chemistry. Its derivatives can be explored for their potential pharmacological activities, including neuroprotective effects attributed to the parent compound L-aspartic acid, which functions as a neurotransmitter .

Biocatalysis and Enzyme Engineering

Recent studies have shown that derivatives of L-aspartic acid can be utilized in biocatalytic processes. For instance, engineered enzymes have been developed to facilitate asymmetric synthesis involving L-aspartic acid derivatives, leading to the production of chiral compounds with pharmaceutical relevance . The unique properties of the protective groups may enhance enzyme specificity and reaction efficiency.

Research has demonstrated that the use of fluorenylmethoxycarbonyl-protected amino acids like L-Aspartic acid derivatives can significantly streamline peptide synthesis protocols. For example, studies have shown that using this compound allows for high yields and purity in peptide products while minimizing side reactions typically encountered in traditional methods .

Moreover, advances in enzyme engineering have led to the development of variants capable of accepting diverse substrates, enhancing the scope of applications for L-aspartic acid derivatives in synthetic chemistry .

Mechanism of Action

The mechanism of action of Boc-Asp(Ofm)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Ofm groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide assembly. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, allowing the synthesis of desired peptides.

Comparison with Similar Compounds

Structural Analogues: Amino Acid Backbone and Protecting Groups

Compound Name CAS Number Molecular Formula Molecular Weight Protecting Groups Key Differences Applications
L-Aspartic acid, N-Boc, β-Fmoc ester 129460-09-9 C₂₃H₂₅NO₆ 411.45 Boc (N), Fmoc (β) Benchmark compound for aspartic acid protection SPPS, research reagents
L-Glutamic acid, N-Fmoc, γ-Boc ester 71989-18-9 C₂₄H₂₇NO₆ 425.47 Fmoc (N), Boc (γ) Longer side chain (glutamic vs. aspartic acid) Peptide synthesis with γ-carboxyl protection
D-Aspartic acid, N-Boc, β-Fmoc ester 123417-19-6 C₂₃H₂₅NO₆ 411.45 Boc (N), Fmoc (β) D-configuration; enantiomeric properties Study of chiral effects in peptides
L-Aspartic acid, N-Boc, β-benzyl ester 80963-12-8 C₁₇H₂₃NO₆ 337.37 Boc (N), benzyl (β) Benzyl ester requires hydrogenolysis for removal Specialty peptide synthesis

Key Observations :

  • Amino Acid Backbone: Glutamic acid derivatives (e.g., CAS 71989-18-9) have an additional methylene group in the side chain, altering steric and electronic properties compared to aspartic acid .
  • Stereochemistry : D-isomers (e.g., CAS 123417-19-6) are used to study enzyme specificity or mirror-image peptides .
  • Ester Stability: Fmoc esters (base-labile) offer orthogonal deprotection compared to benzyl esters (hydrogenolysis-sensitive) .

Comparison of Protecting Group Strategies

Protecting Group Labile Conditions Compatibility Example Compound
Boc (tert-butoxycarbonyl) Acid (e.g., TFA) Orthogonal to Fmoc L-Aspartic acid, N-Boc, β-Fmoc ester
Fmoc (9-fluorenylmethyloxycarbonyl) Base (e.g., piperidine) Orthogonal to Boc L-Glutamic acid, N-Fmoc, γ-Boc ester
Benzyl ester Hydrogenolysis (H₂/Pd) Compatible with acid/base labile groups L-Aspartic acid, N-Boc, β-benzyl ester

Orthogonal Deprotection : The combination of Boc and Fmoc allows sequential removal without cross-reactivity, critical for SPPS .

Solubility and Handling

Compound Solubility in DMSO Solubility in Organic Solvents Storage Conditions
L-Aspartic acid, N-Boc, β-Fmoc ester 100 mg/mL (243 mM) High in DMF, dichloromethane -20°C (long-term)
L-Glutamic acid, N-Fmoc, γ-Boc ester ~50 mg/mL (118 mM) Moderate in DMF 4°C (short-term)
L-Aspartic acid, N-Boc, β-benzyl ester Insoluble High in THF, ethyl acetate Ambient (dark)

Notable Trends:

  • Fmoc-protected compounds exhibit higher solubility in polar aprotic solvents due to the hydrophobic fluorenyl group .
  • Benzyl esters are less soluble in DMSO but stable under acidic conditions .

Biological Activity

L-Aspartic acid, specifically in its protected form as N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester, is an important compound in biochemical research and applications. This article explores its biological activity, focusing on its structural characteristics, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound's structure is characterized by the presence of the fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group. The Fmoc group enhances the stability and solubility of amino acids during chemical reactions. The molecular formula for this compound is C23H25NO6, with a molecular weight of approximately 411.44 g/mol.

Crystal Structure Analysis

Recent studies have provided insights into the crystal structure of this compound. The analysis reveals bond distances and angles typical for Fmoc-protected amino acids, with slight variations in the backbone and side-chain conformations compared to L-aspartic acid itself. Notably, two intermolecular hydrogen bonds contribute to a two-dimensional sheet structure in the crystal lattice .

L-Aspartic acid plays a crucial role in various biological processes, including neurotransmission and metabolic pathways. The esterification of L-aspartic acid can modify its biological activity. Research indicates that derivatives of aspartic acid exhibit significant effects on cell signaling pathways associated with inflammation and fibrosis.

  • Anti-Fibrotic Activity : A recent study demonstrated that certain aspartic acid derivatives can inhibit liver fibrosis by targeting the IKKβ-NF-κB signaling pathway. Specifically, compounds derived from L-aspartic acid showed potent inhibition of LX-2 cells (a model for hepatic stellate cells), reducing the expression of fibrosis markers such as COL1A1 and α-SMA .
  • Neuroprotective Effects : Aspartic acid derivatives have been explored for their neuroprotective properties. They may modulate neurotransmitter levels and enhance synaptic plasticity, which is essential for learning and memory.

Synthesis and Derivatives

The synthesis of L-aspartic acid derivatives typically involves the protection of the amino group to facilitate subsequent reactions without unwanted side reactions. The Fmoc group allows for selective deprotection under mild conditions, making it a preferred choice in peptide synthesis.

Synthesis Pathway

The synthetic route often includes:

  • Protection of the amino group using Fmoc.
  • Esterification with tert-butyl groups to enhance lipophilicity.
  • Removal of protective groups through mild acidic conditions to yield active compounds.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of L-aspartic acid derivatives:

StudyFindings
Yamada et al., 2009Crystal structure analysis revealed unique conformations that may influence biological activity .
MDPI Study (2024)Identified anti-fibrotic properties in aspartic acid derivatives through inhibition of LX-2 cell activation .
PubChem DatabaseComprehensive data on the chemical properties and biological activities associated with Fmoc-L-Asp derivatives .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing and purifying this compound to ensure high enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of L-aspartic acid, followed by selective esterification of the β-carboxyl group. Key steps include:

  • Using anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl (Boc) or Fmoc groups.
  • Employing coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for efficient amide bond formation .
  • Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures to remove unreacted reagents .
    • Critical Data : Reported melting points range from 111°C (Fmoc-Asp-OAll) to 120–125°C for related derivatives, with purity confirmed by HPLC (>98%) and NMR spectroscopy .

Q. How can the crystal structure of this compound inform its conformational stability in solid-phase synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction at 90 K reveals:

  • A two-dimensional sheet-like structure stabilized by intermolecular hydrogen bonds (N–H···O and O–H···O) between the Fmoc group and aspartic acid backbone .
  • Average C–C bond distances of 0.005 Å and R-factor = 0.059, indicating high structural resolution .
    • Application : The β-ester conformation minimizes steric hindrance, making it suitable for solid-phase peptide synthesis (SPPS) where steric effects impact coupling efficiency .

Q. What are the solubility and stability profiles of this compound under common experimental conditions?

  • Methodological Answer :

  • Solubility : >100 mg/mL in DMSO (281.42 mM); ≥2.5 mg/mL (7.04 mM) in ethanol, methanol, or aqueous buffers (pH 7.4) after sonication .
  • Stability : Store as a powder at –20°C (3 years) or 4°C (2 years); solutions in DMSO retain integrity for 1 month at –20°C .
    • Critical Note : Avoid prolonged exposure to moisture or basic conditions (pH > 8), which hydrolyze the Fmoc group .

Advanced Research Questions

Q. How can this compound be used as a chiral tether in stereoselective glycosylation reactions?

  • Methodological Answer : The β-ester group serves as a temporary protecting group, enabling:

  • Intramolecular glycosylation : The aspartic acid backbone acts as a spacer, directing glycosyl donors (e.g., glucopyranosides) to specific hydroxyl groups via hydrogen bonding .
  • Stereocontrol : The L-configuration of aspartic acid ensures α/β-selectivity (>90% in some cases) in glycoside bond formation .
    • Case Study : Methyl 6-O-[Fmoc-Asp(tert-butyl ester)]-glucopyranoside achieved 92% β-selectivity in glycosylation with a thioglucoside donor .

Q. How to resolve discrepancies in NMR and mass spectrometry (MS) data for this compound?

  • Methodological Answer :

  • NMR : Peaks at δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 1.4 ppm (tert-butyl group) are diagnostic. Broadening or splitting may indicate residual DMSO or rotameric equilibria; use high-temperature (50°C) NMR to sharpen signals .
  • MS : Electrospray ionization (ESI+) typically shows [M+Na]⁺ or [M+H]⁺ peaks. Discrepancies in molecular ion intensity may arise from incomplete ionization; add 0.1% formic acid to enhance protonation .
    • Validation : Cross-check with X-ray data (e.g., bond lengths and angles) to confirm structural assignments .

Q. What safety protocols are critical when handling this compound in large-scale synthesis?

  • Methodological Answer :

  • Hazards : Acute toxicity (Category 4 for oral/dermal/inhalation routes); use fume hoods, nitrile gloves, and eye protection .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid releasing toxic fumes (e.g., NOₓ from nitro groups in related esters) .
    • Emergency Response : For skin contact, wash with 5% sodium bicarbonate; for inhalation, move to fresh air and administer oxygen if needed .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature for structurally similar derivatives?

  • Analysis : Variations arise from:

  • Polymorphism: Different crystal packing (e.g., triclinic vs. monoclinic forms) alters thermal stability .
  • Purity: Residual solvents (e.g., DCM) lower observed melting points; recrystallize twice from anhydrous ethanol for consistent results .
    • Resolution : Use differential scanning calorimetry (DSC) to identify polymorphic transitions and confirm purity via elemental analysis .

Tables for Critical Data

Property Value Reference
Melting Point (Fmoc-Asp-OAll)111°C
Solubility in DMSO100 mg/mL (281.42 mM)
Crystallographic R-factor0.059
Acute Toxicity (Oral)LD₅₀ = 300–2000 mg/kg (Category 4)

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